molecular formula C14H23ClN2O B11780812 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride CAS No. 1956378-93-0

2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Cat. No.: B11780812
CAS No.: 1956378-93-0
M. Wt: 270.80 g/mol
InChI Key: OVSWWOQBBUITTL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a complex organic compound that features a tetrahydropyran ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is unique due to the presence of both a tetrahydropyran ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1956378-93-0

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

2-(2,2-dimethyl-4-pyridin-2-yloxan-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-13(2)11-14(6-8-15,7-10-17-13)12-5-3-4-9-16-12;/h3-5,9H,6-8,10-11,15H2,1-2H3;1H

InChI Key

OVSWWOQBBUITTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN)C2=CC=CC=N2)C.Cl

Origin of Product

United States

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